Compound Description: This compound demonstrated promising antitumor activity in vivo and in vitro. In mice models, it inhibited tumor growth by 62% at a dose of 1.0 mg/kg without significant toxicity. [] It displayed potent antiproliferative activity against the NCI-60 human tumor cell line panel, with low to sub-nanomolar GI50 values. [] Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature. [] This compound exhibits a favorable balance between aqueous solubility and lipophilicity, alongside moderate metabolic stability in vivo. []
Relevance: This compound shares a core 3,4-dihydroquinoxalin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The key structural difference lies in the substitution at the 7th position of the quinoxaline ring (methoxy group in Compound 2 versus fluoro group in the target compound) and the presence of a 2-methylquinazolin-4-yl substituent at the 4th position in Compound 2. Despite these variations, both compounds belong to the same chemical class and exhibit antitumor activity, highlighting the importance of the 3,4-dihydroquinoxalin-2(1H)-one scaffold in medicinal chemistry. []
Compound Description: This series of compounds represents a novel class of tubulin polymerization inhibitors that target the colchicine binding site. [] They were developed through scaffold hopping-driven lead optimization efforts based on the promising antitumor activity of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). []
Relevance: Similar to Compound 2, this series shares the core 3,4-dihydroquinoxalin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. The primary difference lies in the presence of a quinazolin-4-yl substituent at the 4th position, while lacking the methyl group at the 2nd position of the quinazoline ring compared to Compound 2. This series demonstrates the potential for modifications on the quinoxaline and quinazoline rings to fine-tune the biological activity and physicochemical properties of compounds containing the 3,4-dihydroquinoxalin-2(1H)-one scaffold. []
Compound Description: These analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) designed to target established blood vessels within tumors. [] They were synthesized as part of an effort to explore structure-activity relationships and improve upon the drug-like properties of the lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2). [] These analogues exhibited enhanced antitumor activity and improved drug-like properties compared to the parent compound. []
Relevance: Similar to Compound 2, these analogues share a common structural core with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, characterized by the 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold. The key difference lies in the variations introduced at the 2-position of the quinazoline ring. [] This series highlights the potential for modifications at this position to influence the antitumor activity and pharmacological properties of compounds containing the 3,4-dihydroquinoxalin-2(1H)-one core. []
7-Hydroxyquinolin-2(1H)-one (Compound 1)
Compound Description: This compound is a crucial intermediate in the synthesis of brexpiprazole, an atypical antipsychotic medication. [] It is structurally similar to coumarins, a class of compounds known to inhibit α-carbonic anhydrases (CAs). [] Unlike coumarins, which typically undergo hydrolysis of their lactone ring for enzyme inhibition, 7-hydroxyquinolin-2(1H)-one retains its lactam ring and exhibits CA inhibitory activity in its intact bicyclic form. []
Relevance: Although structurally distinct from 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, 7-hydroxyquinolin-2(1H)-one holds relevance due to its similar biological activity. Both compounds have demonstrated inhibitory activity against CAs, albeit through different mechanisms. [] This suggests that certain structural motifs, despite differences in the core scaffold, can confer similar biological properties.
7-Aminoalkyloxy-3,4-dihydroquinolin-2(1H)-ones
Compound Description: These compounds are known to possess D2 receptor affinity. [] Researchers combined this scaffold with aromatic heterocyclic piperidines or piperazines, which have 5-HT2A and 5-HT1A affinity, to create new 3,4-dihydroquinolin-2(1H)-one derivatives. [] These novel compounds exhibited binding affinities in the nanomolar range for D2, 5-HT2A, and 5-HT1A receptors. []
Relevance: This series of compounds shares the core 3,4-dihydroquinolin-2(1H)-one structure with 7-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, differing primarily in the presence of an aminoalkyloxy substituent at the 7th position of the quinoline ring. This highlights the versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold in medicinal chemistry and its potential for derivatization to target a range of therapeutic areas. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.